(3R,4R,5R)-3-Deuteriooxane-2,3,4,5-tetrol
Description
Chemical Identity and Nomenclature
The chemical identity of this compound is precisely defined through multiple nomenclature systems that collectively establish its unique molecular characteristics. According to the International Union of Pure and Applied Chemistry systematic naming conventions, this compound is designated as this compound, which explicitly indicates the stereochemical configuration at carbons 3, 4, and 5, as well as the specific position of deuterium substitution. The compound is also recognized under several synonymous designations, including d-ribose-2-d and D-[2-²H]ribose, which reflect its relationship to the naturally occurring ribose sugar and specify the deuterium incorporation site.
The molecular formula C₅H₁₀O₅ provides the basic elemental composition, though this representation requires clarification regarding the isotopic substitution present in the molecule. More precisely, the formula should account for the presence of one deuterium atom replacing a hydrogen atom, resulting in a molecular weight of 151.14 grams per mole. This molecular weight represents an increase of approximately one atomic mass unit compared to the non-deuterated parent compound, reflecting the mass difference between hydrogen and deuterium isotopes.
Properties
IUPAC Name |
(3R,4R,5R)-3-deuteriooxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-ZUQYETOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@@H]([C@@H](COC1O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Deuterium Exchange
Deuterium incorporation at the C-3 position of D-ribose is achievable through acid-catalyzed exchange reactions. This method leverages the kinetic isotope effect to replace specific hydrogen atoms with deuterium under controlled conditions.
A representative procedure involves dissolving D-ribose in deuterated water (D₂O) with a catalytic amount of sulfuric acid (H₂SO₄) at 60–80°C for 24–48 hours. The reaction exploits the lability of hydroxyl protons in acidic media, enabling selective deuteration at the C-3 position due to steric and electronic factors. Post-reaction purification via recrystallization or column chromatography yields D-[3-²H]ribose with >90% isotopic enrichment.
Optimization Parameters :
-
Temperature: Elevated temperatures (≥70°C) enhance deuteration efficiency but risk side reactions like caramelization.
-
Catalyst Concentration: 0.1–0.5 M H₂SO₄ balances reaction rate and product stability.
-
Solvent: D₂O ensures maximal deuterium availability while minimizing proton back-exchange.
Reduction of Ketone Intermediates
Selective deuteration at C-3 can be achieved by reducing a ribose-derived ketone intermediate with deuterated reagents. For example, 3-keto-D-ribose is treated with sodium borodeuteride (NaBD₄) in methanol, resulting in stereospecific deuterium incorporation.
Reaction Scheme :
-
Oxidation : D-ribose is oxidized to 3-keto-D-ribose using pyridinium chlorochromate (PCC) in dichloromethane.
-
Reduction : The ketone intermediate reacts with NaBD₄, delivering deuterium to the C-3 position with >95% selectivity.
-
Purification : The product is isolated via silica gel chromatography and characterized by ²H NMR and mass spectrometry.
Key Advantages :
-
High regioselectivity due to the defined ketone precursor.
-
Scalability for gram-scale synthesis.
Microbial Fermentation
Deuterated Substrate Utilization
Microbial fermentation using deuterated glucose or glycerol as carbon sources enables in vivo biosynthesis of D-[3-²H]ribose. Bacillus subtilis and Escherichia coli strains engineered for ribose biosynthesis are cultured in media containing 30–50% D₂O and deuterated substrates. Deuterium incorporation occurs enzymatically during glycolysis and the pentose phosphate pathway, with specific labeling at C-3 mediated by ribose-5-phosphate isomerase.
Fermentation Conditions :
| Parameter | Value |
|---|---|
| Culture Medium | M9 minimal media + D₂O |
| Carbon Source | D-[U-²H]glucose |
| Incubation Time | 72–96 hours |
| Yield | 0.8–1.2 g/L |
Challenges :
-
Microbial tolerance to high D₂O concentrations is limited, restricting deuterium enrichment to ~50%.
-
Downstream purification requires ion-exchange chromatography to remove cellular debris and unmetabolized substrates.
Enzymatic Deuterium Transfer
Ribose-5-Phosphate Isomerase-Catalyzed Exchange
Enzymatic methods offer superior stereochemical control. Ribose-5-phosphate isomerase (RpiA) catalyzes the reversible isomerization of ribose-5-phosphate to ribulose-5-phosphate, enabling deuterium transfer at C-3 in deuterated buffer systems.
Procedure :
-
Substrate Preparation : Ribose-5-phosphate is dissolved in Tris-DCl buffer (pD 7.5).
-
Enzymatic Reaction : RpiA (0.5–1.0 mg/mL) is added, and the mixture is incubated at 37°C for 4 hours.
-
Termination & Isolation : The reaction is quenched with cold ethanol, and D-[3-²H]ribose-5-phosphate is hydrolyzed to D-[3-²H]ribose using alkaline phosphatase.
Efficiency :
Comparative Analysis of Preparation Methods
| Method | Deuterium Enrichment | Yield (%) | Scalability | Cost |
|---|---|---|---|---|
| Acid-Catalyzed Exchange | 90–95% | 65–75 | High | Low |
| Ketone Reduction | 95–98% | 70–80 | Moderate | Medium |
| Microbial Fermentation | 45–55% | 50–60 | High | Low |
| Enzymatic Transfer | 85–90% | 60–70 | Low | High |
Key Findings :
-
Chemical Synthesis : Superior for high isotopic purity and scalability but requires toxic reagents.
-
Microbial Fermentation : Cost-effective but limited by low deuteration levels.
-
Enzymatic Methods : Ideal for stereochemical precision but economically unfeasible for large-scale production.
Purification and Characterization
Chromatographic Techniques
Final purification employs size-exclusion chromatography (SEC) or reverse-phase HPLC using C18 columns. SEC resolves D-[3-²H]ribose from unreacted precursors, while HPLC achieves >99% purity with a water/acetonitrile gradient.
Scientific Research Applications
Chemistry: (3R,4R,5R)-3-Deuteriooxane-2,3,4,5-tetrol is used as a model compound to study isotope effects in chemical reactions. It helps in understanding the kinetic isotope effect and the role of hydrogen bonding in various chemical processes.
Biology: In biological studies, this compound is used to investigate the effects of deuterium on metabolic pathways. It is also used in tracer studies to track the movement of molecules within biological systems.
Medicine: The compound is explored for its potential use in deuterium-labeled drugs. Deuterium substitution can enhance the metabolic stability of drugs, leading to longer-lasting therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of deuterated solvents and reagents, which are essential for various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism of action of (3R,4R,5R)-3-Deuteriooxane-2,3,4,5-tetrol involves the interaction of the deuterium atom with various molecular targets. The presence of deuterium can alter the vibrational frequencies of chemical bonds, leading to changes in reaction kinetics and thermodynamics. This isotopic substitution can also affect hydrogen bonding interactions, influencing the overall stability and reactivity of the molecule.
Comparison with Similar Compounds
Structural and Stereochemical Differences
The following table summarizes key structural and functional differences between (3R,4R,5R)-3-Deuteriooxane-2,3,4,5-tetrol and related compounds:
Functional Group Variations
- Hydroxymethyl vs.
- Methyl Group in L-Rhamnose: The 6-methyl group in L-Rhamnose confers hydrophobicity, influencing its role in bacterial adhesion .
Biological Activity
Overview
(3R,4R,5R)-3-Deuteriooxane-2,3,4,5-tetrol, also known as D-[2-2H]ribose, is a deuterated derivative of ribose. The incorporation of deuterium, a stable isotope of hydrogen, into its structure enhances its utility in various biological and chemical studies. This compound is particularly significant in the fields of metabolic research and drug development due to its unique isotopic properties.
The primary biological activity of this compound involves its role as a substrate in biochemical pathways. It primarily targets the enzyme Decaprenyl-phosphoryl-β-D-ribose 2’-epimerase (DprE1) , which is crucial for the biosynthesis of mycobacterial cell walls.
Mode of Action
Research indicates that D-[2-2H]ribose may:
- Stimulate pancreatic insulin secretion : By influencing humoral effectors that promote insulin release from hepatic tissues.
- Delay glucose recruitment in the liver : This is likely due to competition for phosphoglucomutase activity, which affects glucose metabolism and energy production in cells.
1. Metabolic Studies
D-[2-2H]ribose is utilized in tracer studies to monitor metabolic pathways. Its isotopic labeling allows researchers to trace the compound through various biochemical processes without altering the metabolic function itself.
2. Drug Development
The compound is explored for its potential in developing deuterium-labeled pharmaceuticals. Deuterium substitution can enhance the metabolic stability of drugs, leading to prolonged therapeutic effects and reduced side effects .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Study on Metabolic Pathways : A study demonstrated that deuterated ribose could be effectively used to trace metabolic pathways in mammalian cells. The results showed altered kinetics in metabolic processes when compared to non-deuterated counterparts.
- Insulin Secretion Study : Research indicated that D-[2-2H]ribose could enhance insulin secretion under specific conditions, suggesting potential applications in diabetes management .
Comparison with Similar Compounds
| Compound Name | Structure | Key Differences |
|---|---|---|
| (3R,4R,5R)-3-Hydroxyoxane-2,3,4,5-tetrol | C5H10O5 | Contains hydrogen instead of deuterium |
| (3R,4R,5R)-3-Fluorooxane-2,3,4,5-tetrol | C5H10O5 | Contains fluorine atom; different reactivity |
| (3R,4R,5R)-3-Methyloxane-2,3,4,5-tetrol | C6H12O5 | Contains a methyl group; affects stability |
The unique isotopic substitution of this compound provides distinct advantages for scientific research. Its enhanced stability and altered reaction kinetics make it a valuable tool for studying isotope effects and developing new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (3R,4R,5R)-3-Deuteriooxane-2,3,4,5-tetrol?
- Methodological Answer : Synthesis requires precise control over stereochemistry and deuterium incorporation. A multi-step approach involving protecting group strategies (e.g., benzyl or trityl groups) is critical to preserve regioselectivity. For example, similar compounds in the oxane family are synthesized via GP3/GP4 protocols using column chromatography for purification . Deuterium can be introduced via deuterated reagents or isotopic exchange under controlled conditions. Post-synthesis, characterization via -NMR and -NMR is essential to confirm structural integrity, with elemental analysis validating purity (e.g., deviations ≤0.5% for C and H content) .
Q. How is NMR spectroscopy utilized to confirm the structure of deuterated oxane derivatives?
- Methodological Answer : -NMR identifies proton environments, with deuterium incorporation at C3 resulting in the absence of a proton signal at that position. -NMR detects isotopic shifts (e.g., C-D coupling in spectra) and confirms stereochemistry through coupling constants. For example, compounds with analogous oxane backbones show distinct splitting patterns in -NMR for axial vs. equatorial protons, while -NMR resolves subtle stereoelectronic effects .
Q. What safety protocols are critical when handling deuterated compounds like this compound?
- Methodological Answer : While specific toxicity data may be limited, general protocols include:
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers under inert gas (e.g., N) to prevent degradation .
Advanced Research Questions
Q. How can researchers address discrepancies in elemental analysis data for deuterated oxanes?
- Methodological Answer : Minor deviations between calculated and observed C/H content (e.g., 66.91% vs. 66.69% C in related compounds) may arise from residual solvents or incomplete deuteration. To resolve this:
- Purification : Use iterative flash chromatography or preparative HPLC to remove impurities.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight accuracy, distinguishing isotopic peaks (e.g., vs. ).
- Combined Techniques : Pair elemental analysis with -NMR or isotope-ratio mass spectrometry to quantify deuterium incorporation .
Q. What experimental strategies minimize isotopic scrambling during synthesis of (3R,4R,5R)-3-Deuteriooxane derivatives?
- Methodological Answer : Isotopic scrambling often occurs under acidic/basic conditions or high temperatures. Mitigation strategies include:
- Low-Temperature Reactions : Perform deuteration steps at ≤0°C to reduce kinetic isotope effects.
- Non-Polar Solvents : Use dichloromethane or THF to limit proton exchange.
- Protecting Groups : Temporarily block reactive hydroxyl groups with trityl or benzyl ethers to prevent unintended H/D exchange .
Q. How should stability studies for deuterated oxanes be designed to assess degradation under varying conditions?
- Methodological Answer : Stability protocols should simulate real-world storage and usage:
- Accelerated Aging : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months.
- Analytical Monitoring : Track degradation via HPLC (for purity) and -NMR (for structural changes). For example, organic compound degradation in wastewater matrices was detected via spectroscopic shifts after 9 hours, highlighting the need for continuous cooling during long experiments .
- Isotopic Integrity : Use -NMR or isotope dilution assays to confirm deuterium retention over time .
Data Contradiction Analysis
Q. How to resolve conflicting spectral data when characterizing this compound?
- Methodological Answer : Contradictions (e.g., unexpected -NMR peaks) may arise from residual protons, diastereomers, or solvates. Solutions include:
- 2D-NMR : Utilize COSY or NOESY to distinguish overlapping signals.
- Crystallography : Single-crystal X-ray diffraction unambiguously assigns stereochemistry, as demonstrated for structurally complex oxane derivatives .
- Deuterium Exchange Experiments : Treat the compound with DO and re-analyze -NMR to identify exchangeable protons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
